molecular formula C26H19NO3S3 B11037926 4,4-dimethyl-5-(phenylcarbonyl)-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate

4,4-dimethyl-5-(phenylcarbonyl)-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate

Cat. No.: B11037926
M. Wt: 489.6 g/mol
InChI Key: WMLGTUZIWJPGFD-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5-(phenylcarbonyl)-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate is a complex organic compound featuring a unique structure that combines multiple functional groups, including a quinoline core, a dithiolo ring, and a benzoate ester. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-5-(phenylcarbonyl)-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Dithiolo Ring Formation: The dithiolo ring is introduced through a cyclization reaction involving a suitable dithiol precursor and the quinoline derivative.

    Benzoate Esterification: The final step involves the esterification of the hydroxyl group on the quinoline derivative with benzoic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-5-(phenylcarbonyl)-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethyl-5-(phenylcarbonyl)-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate has several applications in scientific research:

Mechanism of Action

The biological activity of 4,4-dimethyl-5-(phenylcarbonyl)-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate is primarily attributed to its ability to interact with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of overactive kinases can lead to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-5-(phenylcarbonyl)-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoate ester group, in particular, enhances its potential as a drug candidate by improving its solubility and bioavailability.

Properties

Molecular Formula

C26H19NO3S3

Molecular Weight

489.6 g/mol

IUPAC Name

(5-benzoyl-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-8-yl) benzoate

InChI

InChI=1S/C26H19NO3S3/c1-26(2)22-21(25(31)33-32-22)19-15-18(30-24(29)17-11-7-4-8-12-17)13-14-20(19)27(26)23(28)16-9-5-3-6-10-16/h3-15H,1-2H3

InChI Key

WMLGTUZIWJPGFD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C4=CC=CC=C4)C=CC(=C3)OC(=O)C5=CC=CC=C5)C(=S)SS2)C

Origin of Product

United States

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